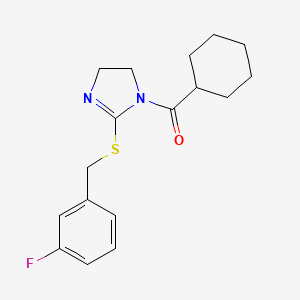cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS No.: 851864-73-8
Cat. No.: VC4167932
Molecular Formula: C17H21FN2OS
Molecular Weight: 320.43
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 851864-73-8 |
|---|---|
| Molecular Formula | C17H21FN2OS |
| Molecular Weight | 320.43 |
| IUPAC Name | cyclohexyl-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
| Standard InChI | InChI=1S/C17H21FN2OS/c18-15-8-4-5-13(11-15)12-22-17-19-9-10-20(17)16(21)14-6-2-1-3-7-14/h4-5,8,11,14H,1-3,6-7,9-10,12H2 |
| Standard InChI Key | SUEKLNWJVKEFGF-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F |
Introduction
Synthesis
While specific synthesis details for this compound are unavailable, general methods for similar structures involve:
-
Imidazole Formation:
-
Condensation of diaminomethane derivatives with aldehydes or ketones under acidic or basic conditions.
-
-
Thioether Formation:
-
Reaction of thiols (e.g., 3-fluorobenzylthiol) with alkyl halides or epoxides in the presence of a base.
-
-
Ketone Attachment:
-
Introduction of the methanone group via Friedel-Crafts acylation or coupling reactions involving acid chlorides.
-
A multi-step synthesis would likely involve purification steps such as recrystallization or chromatography to ensure product purity.
Pharmaceutical Research
-
The imidazole ring is commonly found in drugs targeting enzymes like cytochrome P450, histamine receptors, or nitric oxide synthase.
-
The fluorobenzyl group can enhance membrane permeability and metabolic stability, making it suitable for drug development.
Biological Activity
-
Compounds with similar structures have demonstrated:
-
Anti-inflammatory properties via inhibition of enzymes like 5-lipoxygenase.
-
Anticancer activity by inducing apoptosis in tumor cells.
-
Antimicrobial effects due to interaction with bacterial enzymes.
-
Molecular Docking Studies
-
The compound’s functional groups suggest potential as a ligand in molecular docking studies to predict binding affinity with biological targets.
Spectroscopic Techniques
To confirm the structure of cyclohexyl(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone:
-
NMR Spectroscopy:
-
-NMR: Identifies hydrogen environments (e.g., aromatic protons from fluorobenzyl group).
-
-NMR: Confirms carbon skeleton (e.g., ketone carbon at ~200 ppm).
-
-
Mass Spectrometry (MS):
-
Determines molecular weight and fragmentation pattern.
-
-
Infrared Spectroscopy (IR):
-
Detects functional groups (e.g., C=O stretch at ~1700 cm).
-
Chromatographic Techniques
-
High-performance liquid chromatography (HPLC) ensures purity and monitors reaction progress during synthesis.
Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H19FN2OS |
| Functional Groups | Cyclohexyl, fluorobenzyl, thioether, imidazole, ketone |
| Molecular Weight | ~294 g/mol |
| Potential Applications | Anti-inflammatory, anticancer, antimicrobial |
| Analytical Methods | NMR, MS, IR, HPLC |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume